16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a complex organic compound with a unique structure that combines elements of thiophene, naphthofuran, and oxazine
Mechanism of Action
Target of Action
The primary target of the compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in various cells, especially neurons .
Mode of Action
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, thereby affecting neuronal signaling pathways. This can have downstream effects on various physiological processes, including heart rate, insulin release, and neuronal excitability .
Pharmacokinetics
It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability.
Result of Action
The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione results in the hyperpolarization of the cell. This can lead to a decrease in the firing of action potentials, which can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Oxidation: The thiophene ring is then oxidized to introduce the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the naphthofuran core: This involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction.
Oxazine ring formation: The final step involves the cyclization of the intermediate with an appropriate amine and aldehyde under acidic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the thiophene ring or other reactive sites.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or sulfur metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is unique due to its combination of thiophene, naphthofuran, and oxazine rings, which confer distinct chemical and physical properties
Properties
IUPAC Name |
16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c24-19-13-3-1-2-4-14(13)20(25)22-18(19)15-5-6-17-16(21(15)29-22)9-23(11-28-17)12-7-8-30(26,27)10-12/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRHZYXZRUWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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